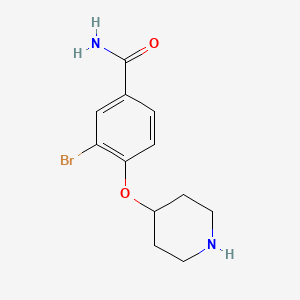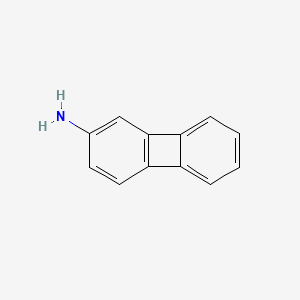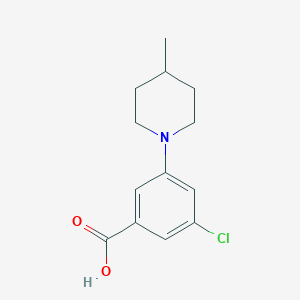
1,3-Diethynyl-4,6-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethynyl-4,6-difluorobenzene is an organofluorine compound characterized by the presence of two ethynyl groups and two fluorine atoms attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethynyl-4,6-difluorobenzene typically involves the catalytic elimination of halogen from halogen-substituted precursors. One common method is the reaction of 1,3-difluorohalobenzene with a suitable catalyst under controlled conditions . The reaction conditions often include the use of palladium or copper catalysts, which facilitate the removal of halogen atoms and the formation of the ethynyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethynyl-4,6-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, alkenes or alkanes from reduction, and various substituted benzene derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
1,3-Diethynyl-4,6-difluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including high-performance polymers and electronic components
Mecanismo De Acción
The mechanism by which 1,3-Diethynyl-4,6-difluorobenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl groups and fluorine atoms influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles. This results in the formation of various intermediates and products, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethynylbenzene: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
1,3-Difluorobenzene: Lacks the ethynyl groups, limiting its applications in polymer synthesis.
1,3-Diethynyl-4-fluorobenzene: Contains only one fluorine atom, resulting in different reactivity and properties.
Uniqueness
1,3-Diethynyl-4,6-difluorobenzene is unique due to the presence of both ethynyl groups and fluorine atoms, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H4F2 |
|---|---|
Peso molecular |
162.13 g/mol |
Nombre IUPAC |
1,5-diethynyl-2,4-difluorobenzene |
InChI |
InChI=1S/C10H4F2/c1-3-7-5-8(4-2)10(12)6-9(7)11/h1-2,5-6H |
Clave InChI |
ANSPFDNCEYMGQL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1F)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)

![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)




![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)


![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)
![2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)

![7-Bromo-1-cyclopentyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087525.png)
